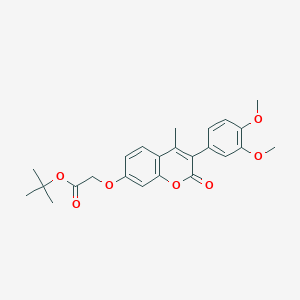![molecular formula C24H22ClN5O4 B2486172 8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896300-31-5](/img/no-structure.png)
8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H22ClN5O4 and its molecular weight is 479.92. The purity is usually 95%.
BenchChem offers high-quality 8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Simo et al. (1998) discusses the synthesis of new derivatives, including a similar compound, through intramolecular alkylation processes. This research provides insights into the chemical synthesis techniques that can be applied to your compound of interest (Ondrej Simo, A. Rybár, J. Alföldi, 1998).
- Gao et al. (2016) worked on labeling imidazopyridine- and purine-thioacetamide derivatives with carbon-11 for potential PET tracers, suggesting a method for tracing similar compounds within biological systems (Mingzhang Gao, Min Wang, Q. Zheng, 2016).
Pharmacological Applications
- Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of a similar compound and found potent 5-HT(1A) receptor ligands, highlighting the potential for anxiolytic-like and antidepressant activities (A. Zagórska, Sławomir Jurczyk, M. Pawłowski, et al., 2009).
- Another study by Zagórska et al. (2016) on 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of a similar compound also highlighted their potential as antidepressant agents, further emphasizing the compound's relevance in pharmacological research (A. Zagórska, Adam Bucki, M. Kołaczkowski, et al., 2016).
Molecular Modeling and SAR Studies
- Baraldi et al. (2008) extended their structure-activity relationship (SAR) studies on similar compounds, assessing the effect of various substitutions to improve potency and hydrophilicity. This research offers valuable insights into the design and optimization of compounds for increased efficacy and selectivity (P. Baraldi, D. Preti, M. A. Tabrizi, et al., 2008).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the imidazo[2,1-f]purine ring system followed by the addition of the 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H group and the 8-(3-chloro-4-methoxyphenyl) group.", "Starting Materials": [ "2-amino-6-chloropurine", "ethyl chloroacetate", "methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-carboxylate", "3-chloro-4-methoxyaniline", "potassium carbonate", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-6-chloropurine by reacting 6-chloropurine with ammonia.", "Step 2: Synthesis of ethyl 2-amino-6-chloropurine-9-carboxylate by reacting 2-amino-6-chloropurine with ethyl chloroacetate in the presence of potassium carbonate.", "Step 3: Synthesis of methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-carboxylate by reacting ethyl 2-amino-6-chloropurine-9-carboxylate with methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-carboxylate in the presence of acetic anhydride.", "Step 4: Reduction of methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-carboxylate to methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-alcohol using sodium borohydride in the presence of ethanol.", "Step 5: Synthesis of 8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-alcohol with 3-chloro-4-methoxyaniline in the presence of hydrochloric acid and sodium hydroxide." ] } | |
CAS RN |
896300-31-5 |
Molecular Formula |
C24H22ClN5O4 |
Molecular Weight |
479.92 |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H22ClN5O4/c1-27-21-20(22(31)28(24(27)32)11-12-33-2)29-14-18(15-7-5-4-6-8-15)30(23(29)26-21)16-9-10-19(34-3)17(25)13-16/h4-10,13-14H,11-12H2,1-3H3 |
InChI Key |
OWSGYDGXUFTPSX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3C=C(N(C3=N2)C4=CC(=C(C=C4)OC)Cl)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B2486090.png)
![1-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea](/img/structure/B2486091.png)
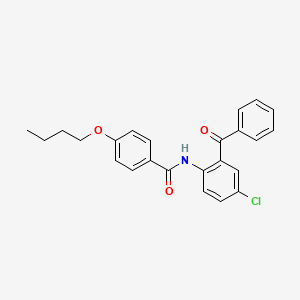
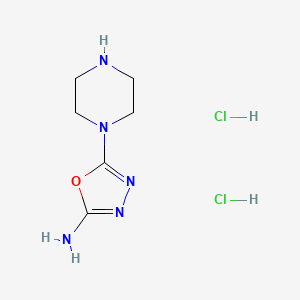
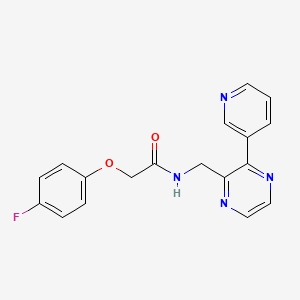
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2486097.png)
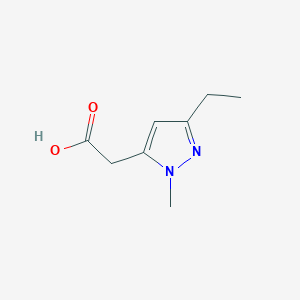
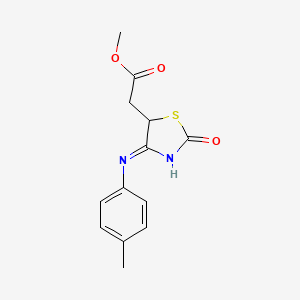
![(E)-N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2486102.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2486103.png)
![3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate](/img/structure/B2486107.png)
